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Compound of Interest

Compound Name: Hosenkoside C

Cat. No.: B8143437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina,

represents a class of natural products with significant interest in phytochemical and

pharmacological research. The structural elucidation of such complex molecules relies heavily

on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive

overview of the spectroscopic data and methodologies pertinent to Hosenkoside C.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the elemental composition of

Hosenkoside C. Tandem MS (MS/MS) studies offer insights into its structural components,

particularly its glycosidic nature. A key diagnostic feature in the mass spectrum of

Hosenkoside C and related compounds is the fragmentation pattern. In positive ion mode, a

characteristic ion for the Hosenkol C type aglycone is observed at a mass-to-charge ratio (m/z)

of 381[1].

Table 1: Key Mass Spectrometry Data for Hosenkoside C

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8143437?utm_src=pdf-interest
https://www.benchchem.com/product/b8143437?utm_src=pdf-body
https://www.benchchem.com/product/b8143437?utm_src=pdf-body
https://www.benchchem.com/product/b8143437?utm_src=pdf-body
https://www.benchchem.com/product/b8143437?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7765763/
https://www.benchchem.com/product/b8143437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Observation Significance

Aglycone Diagnostic Ion m/z 381 (Positive Ion Mode)[1]

Characteristic fragment of the

Hosenkol C aglycone, aiding in

the identification of the core

triterpenoid structure.

Fragmentation Pattern
Characteristic of its glycosidic

nature[1]

Indicates the presence and

allows for the analysis of sugar

moieties attached to the

aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
While detailed, publicly available tables of the complete ¹H-NMR and ¹³C-NMR spectral data for

Hosenkoside C are scarce, the general features can be understood from the analysis of

closely related baccharane glycosides. The spectra would exhibit characteristic signals for the

triterpenoid aglycone and the attached sugar moieties.

The ¹H-NMR spectrum provides information about the chemical environment of each proton,

their splitting patterns (multiplicity), and coupling constants, which reveals the connectivity

between adjacent protons. The ¹³C-NMR spectrum indicates the number of unique carbon

atoms and their chemical environments.

Table 2: Representative ¹H-NMR and ¹³C-NMR Data for a Baccharane Glycoside Moiety

Note: The following data is representative of typical baccharane glycosides and serves as a

template for what would be expected for Hosenkoside C. Actual chemical shifts may vary.
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¹H-NMR ¹³C-NMR

Proton
Chemical Shift (δ)

ppm (Typical Range)
Carbon

Chemical Shift (δ)

ppm (Typical Range)

Anomeric H (Sugar) 4.5 - 5.5 Anomeric C (Sugar) 95 - 105

Olefinic H 5.0 - 6.0 Olefinic C 120 - 140

Carbinolic H

(Aglycone)
3.0 - 4.5

Carbinolic C

(Aglycone)
60 - 90

Methyl H (Aglycone) 0.7 - 1.5 Methyl C (Aglycone) 15 - 30

Experimental Protocols
The isolation and structural elucidation of Hosenkoside C involve a multi-step process

combining extraction, chromatography, and spectroscopic analysis.

Extraction: The dried and powdered seeds of Impatiens balsamina are typically extracted

with methanol or ethanol to obtain a crude extract containing a mixture of glycosides and

other secondary metabolites.

Solvent Partitioning: The crude extract is suspended in water and successively partitioned

with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-

butanol. Baccharane glycosides like Hosenkoside C are generally enriched in the more

polar n-butanol fraction.

Chromatographic Separation: The butanol fraction is subjected to multiple chromatographic

steps, including silica gel column chromatography and high-performance liquid

chromatography (HPLC), to isolate the pure compound.

NMR Spectroscopy:

Sample Preparation: A few milligrams of the purified Hosenkoside C are dissolved in a

deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).

Data Acquisition: 1D (¹H and ¹³C) and 2D NMR spectra are recorded on a high-field NMR

spectrometer (e.g., 500 MHz or higher).
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2D NMR Experiments: A suite of 2D NMR experiments is essential for the complete

structural assignment:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations

between protons and carbons, which is critical for assembling the carbon skeleton and

identifying connections between the aglycone and sugar units.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear

Overhauser Effect Spectroscopy): To determine the relative stereochemistry by

identifying protons that are close in space.

Mass Spectrometry:

High-Resolution Mass Spectrometry (HRMS): Typically performed using Electrospray

Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain an

accurate mass measurement and determine the molecular formula.

Tandem Mass Spectrometry (MS/MS): The parent ion is isolated and fragmented to

produce a characteristic fragmentation pattern, which helps in identifying the aglycone and

sugar components.

Visualized Workflows
The following diagrams illustrate the general workflow for the spectroscopic analysis of

Hosenkoside C.
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A general workflow for the isolation and spectroscopic analysis of Hosenkoside C.
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Logical relationships in NMR-based structure elucidation of Hosenkoside C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Hosenkoside C: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8143437#spectroscopic-data-of-hosenkoside-c-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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